IDO1 Enzyme Inhibition: Nanomolar Potency vs. Unsubstituted Indole
6-Methoxy-1H-indol-5-ol demonstrates potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 of 13 nM in mouse IDO1 transfected P815 cells, as measured by L-Kyn reduction via HPLC [1]. In human cell lines, IC50 values range from 14 to 16 nM (IFNγ-stimulated LXF-289 and A375 cells) [1]. In contrast, unsubstituted indole and simple hydroxyindoles typically exhibit IC50 values >10 µM or no activity in comparable IDO1 assays, highlighting the critical contribution of the 5-hydroxy-6-methoxy substitution pattern [2].
| Evidence Dimension | IDO1 enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 13 nM (mouse IDO1 in P815 cells); 14-16 nM (human IDO1 in LXF-289 and A375 cells) |
| Comparator Or Baseline | Unsubstituted indole: IC50 > 10 µM (class-level inference from IDO1 SAR studies) |
| Quantified Difference | At least 770-fold improvement in potency |
| Conditions | Cell-based IDO1 inhibition assay measuring L-Kyn levels via HPLC after 16-48 hours |
Why This Matters
The nanomolar IDO1 inhibition positions this compound as a valuable starting point for immuno-oncology drug discovery programs, whereas generic indoles lack sufficient target engagement.
- [1] BindingDB. BDBM50514753 (CHEMBL4557994) IC50 data for 6-methoxy-1H-indol-5-ol against IDO1. View Source
- [2] Röhrig UF, et al. Rational Design of Indoleamine 2,3-Dioxygenase Inhibitors. J Med Chem. 2015;58(24):9421-37. (SAR context for indole-based IDO1 inhibitors). View Source
